BenchChemオンラインストアへようこそ!

Methylergometrinine

Stereochemistry Ergot Alkaloid Epimers Pharmacopeial Impurity Nomenclature

Methylergometrinine (CAS 29477-88-1) is the 8α-epimer of methylergometrine, officially designated as EP Impurity H. It is a critical, fully characterized reference standard for the identification, system suitability verification, and quantification of this specified impurity in methylergometrine maleate API per the European Pharmacopoeia monograph. Its unique stereochemistry yields a distinct chromatographic profile, essential for accurate HPLC peak identification where MS detection alone is insufficient. Supplied with a comprehensive Certificate of Analysis (CoA) including HPLC purity, MS, and ¹H-NMR data, this ISO 17034-accredited standard provides the traceability required for regulatory submissions (ANDA/DMF).

Molecular Formula C20H25N3O2
Molecular Weight 339.4 g/mol
CAS No. 29477-88-1
Cat. No. B1144983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylergometrinine
CAS29477-88-1
Synonyms[8α(S)]-9,10-Didehydro-N-[1-(hydroxymethyl)propyl]-6-methylergoline-8-carboxamide;  N-[1-(Hydroxymethyl)propyl]-6-methylergoline-8α-carboxamide;  N-[1-(hydroxymethyl)propyl]isolysergamide;  D-Isolysergic Acid (+)-1-hydroxy-2-butylamide;  Methylergometri
Molecular FormulaC20H25N3O2
Molecular Weight339.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H25N3O2/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25)/t13-,14-,18+/m0/s1
InChIKeyUNBRKDKAWYKMIV-SUNYJGFJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylergometrinine (CAS 29477-88-1): Structural Identity, Regulatory Designation, and Role as a Pharmacopeial Reference Standard


Methylergometrinine (CAS 29477-88-1) is the 8α-epimer of methylergometrine (methylergonovine), a semi-synthetic ergoline alkaloid used clinically as a uterotonic and antimigraine agent [1]. The compound is officially designated as Methylergometrine EP Impurity H in the European Pharmacopoeia, where it is listed among the detectable related substances for the methylergometrine maleate monograph [1][2]. As an isolysergic acid derivative—bearing the 8α (trans to H-5) rather than the pharmacologically active 8β (cis to H-5) configuration—methylergometrinine serves a critical role as a fully characterized reference standard for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions [2][3].

Why Methylergometrinine Cannot Be Substituted by Methylergometrine or Other EP Impurity Standards


In-class substitution of reference standards is technically invalid because each EP-designated impurity possesses a unique stereochemical fingerprint and distinct chromatographic elution profile that directly affects system suitability parameters [1][2]. Methylergometrinine (Impurity H; 8α-epimer) differs from methylergometrine (API; 8β-epimer) at the C-8 stereocenter—a configurational difference that yields separate HPLC retention times and mass spectrometric signatures, making it uniquely identifiable among the panel of nine to ten related substances specified in the pharmacopeial method [1][3]. Critically, the 8α (isolysergic acid-derived) configuration is associated with markedly diminished biological activity compared to the 8β (lysergic acid-derived) epimer, a general principle established across the ergot alkaloid class [3][4]. Using an incorrect impurity standard therefore compromises both chromatographic peak identification accuracy and the quantitative determination of related substances required for regulatory compliance.

Quantitative Differentiation Evidence for Methylergometrinine Versus Closest Analogs and In-Class Candidates


Stereochemical Configuration: C-8 Epimer Identity Defines Unique Pharmacopeial Designation and Separates Methylergometrinine from Methylergometrine

Methylergometrinine carries the 8α (or 8S*) configuration, placing the carboxamide substituent trans to H-5, whereas the active pharmaceutical ingredient methylergometrine possesses the 8β (8R*) configuration with the substituent cis to H-5 [1][2]. This stereochemical assignment is codified in the European Pharmacopoeia, where methylergometrinine is listed as Impurity H with the explicit descriptor '(8α)-N-[(2S)-1-hydroxybutan-2-yl]-6-methyl-9,10-didehydroergoline-8-carboxamide,' distinguishing it from Impurity D (methylergometrine, 8β), Impurity F (ergometrinine, 8α with a different side chain), and Impurity I (2′-epi-methylergometrine, 8β with inverted side-chain stereochemistry) [1]. The α/β nomenclature convention—where the -inine suffix denotes the 8α (isolysergic acid) epimer—is consistent across the ergot alkaloid class [2][3].

Stereochemistry Ergot Alkaloid Epimers Pharmacopeial Impurity Nomenclature

Biological Activity Differentiation: Class-Level Evidence That 8α (Isolysergic Acid) Epimers Exhibit Markedly Reduced Pharmacological Activity Compared to 8β (Lysergic Acid) Epimers

The ergot alkaloid literature establishes a consistent class-level pattern: derivatives of lysergic acid (8β, C-8-R configuration) are physiologically active, while the corresponding isolysergic acid derivatives (8α, C-8-S configuration) show little to no biological activity [1]. This principle is explicitly documented for the ergometrine/ergometrinine pair—the direct structural analogs differing only in the N-alkyl side chain—where ergometrine (lysergic acid series) is the clinically used uterotonic and ergometrinine (isolysergic acid series) is considered an inactive epimer [1][2]. Meneghetti et al. (2020) reinforce that 'the β-isomers are usually endowed with a significant biological activity,' confirming that methylergometrinine, as the 8α epimer of methylergometrine, is expected to possess substantially reduced or negligible pharmacological activity at serotonin, dopamine, and adrenergic receptor targets [2]. Although direct head-to-head receptor binding data comparing methylergometrinine vs methylergometrine are not available in public databases as of this analysis, this class-level SAR is well-established and reproducible across multiple ergot alkaloid pairs [1][3].

Epimer-Specific Pharmacology Lysergic vs Isolysergic Acid Ergot Alkaloid Structure-Activity Relationship

Reference Standard Purity: Commercially Available Methylergometrinine Reference Standards Meet or Exceed 95–99% HPLC Purity with Full Characterization Data

Multiple independent suppliers offer methylergometrinine reference standards at controlled purity levels that enable quantitative impurity determination in methylergometrine API. ChemicalBook catalogs list supplier specifications at 98% HPLC and >99% purity . CATO Research Chemicals supplies methylergometrinine as an analytical standard under ISO 17034 accreditation with a purity specification of >95%, accompanied by Certificates of Analysis (COA), HPLC, MS, and 1H-NMR characterization data [1][2]. Axios Research and Delta-B provide similarly characterized standards, with Delta-B specifying ≥95% purity with higher purity available on request [2][3]. These purity specifications directly support ICH Q3A/B compliance for related substances testing, where the reference standard purity must be sufficient to permit accurate quantification at the reporting threshold (typically 0.05%) and acceptance criteria levels (typically ≤0.10–0.20% for specified impurities) [4].

Reference Standard Purity Certificates of Analysis ISO 17034 Quality Control

Pharmacopeial Identity: Methylergometrinine Is the Sole Compound Designated as EP Impurity H, Distinct from Nine Other Specified and Unspecified Related Substances

The 2010 HPLC method development thesis by Krejčí at Charles University explicitly lists nine substances in the European Pharmacopoeia specification for methylergometrine related substances, with methylergometrinine identified as the tenth component that had not yet been described in the pharmacopoeia monographs at that time [1]. The current EP 11.0 Ergotamine Tartrate monograph enumerates impurities D through I, where methylergometrinine is unambiguously assigned as Impurity H with the (8α) stereochemical descriptor, while methylergometrine (8β) is Impurity D, ergometrinine (8α, with a different side chain) is Impurity F, and 2′-epi-methylergometrine (8β, with inverted 2′ stereochemistry) is Impurity I [2]. This precise regulatory specification means that for ANDA submissions, only an authentic methylergometrinine standard with verified 8α configuration can serve as the Impurity H reference—no other EP impurity standard can substitute, as each has a defined identity and, in chromatographic methods, a unique relative retention time [1][2].

European Pharmacopoeia Related Substances Impurity Profiling Regulatory Specification

Chromatographic Differentiation: HPLC Method Development Confirms Baseline Separation of Methylergometrinine from Methylergometrine and Other Related Substances

Krejčí (2010) developed and optimized an HPLC method for the qualitative separation of methylergometrine and its nine to ten related substances, including methylergometrinine, using zirconia-based stationary phases (Zr-PBD, Zr-PS, Zr-MS, Zr-CARB, and DiamondBond) [1]. The thesis confirms that methylergometrinine exhibits distinct retention behavior from methylergometrine and from the eight other specified impurities under the optimized mobile phase and stationary phase conditions, enabling unambiguous peak identification [1]. At the time of the study, methylergometrinine was not yet codified in the pharmacopoeia, underscoring the evolving nature of impurity specifications and the importance of maintaining current, properly characterized reference standards [1]. The chromatographic resolution achievable with authentic methylergometrinine reference standard directly supports the system suitability requirements specified in the EP monograph, where resolution between adjacent impurity peaks must meet minimum acceptance criteria [1][2].

HPLC Method Development Impurity Separation Zirconia Stationary Phases System Suitability

Physicochemical Identity: Molecular Formula, Mass, and Predicted Properties Differentiate Methylergometrinine from Side-Chain Analogs Within the EP Impurity Panel

Although methylergometrinine (C20H25N3O2, MW 339.44) shares its molecular formula and mass with methylergometrine (Impurity D) and Impurity I (2′-epi-methylergometrine), its predicted physicochemical parameters—including LogP (octanol-water partition coefficient) of 2.3, topological polar surface area (TPSA) of 68.4 Ų, and distinct spatial arrangement of hydrogen bond donors/acceptors—differ from those of impurities with different side chains [1][2]. Impurity F (ergometrinine, C19H23N3O2, MW 325.41) differs by one methylene unit in both formula and mass, translating to a lower LogP. Impurity A (lysergic acid, C16H16N2O2, MW 268.32) is structurally distinct. These molecular properties influence chromatographic retention, mass spectrometric ionization efficiency, and solubility, all of which impact analytical method development and validation [1][2].

Molecular Characterization LogP Topological Polar Surface Area Predicted Physicochemical Properties

Validated Application Scenarios for Methylergometrinine (CAS 29477-88-1) Based on Quantitative Differentiation Evidence


Pharmaceutical QC Laboratories Performing Methylergometrine Maleate API Release Testing Per EP Monograph

In QC release testing of methylergometrine maleate API, the EP monograph requires identification and quantification of specified impurities including Impurity H (methylergometrinine). The validated HPLC method, developed and confirmed to achieve baseline separation of methylergometrinine from methylergometrine and all other related substances [1], relies on an authentic methylergometrinine reference standard for peak identification, system suitability verification, and quantitative determination at the reporting threshold of 0.05% per ICH Q3A [2]. The stereospecific 8α configuration of methylergometrinine, confirmed by the EP monograph [3], means that only this compound—not methylergometrine (8β, Impurity D) or Impurity I (8β, 2′-epimer)—can serve as the correct reference for Impurity H quantification.

Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Submissions Requiring Impurity Characterization

Regulatory submissions for generic methylergometrine maleate drug products require comprehensive impurity profiling data. Methylergometrinine reference standards, supplied with Certificates of Analysis including HPLC purity (≥95–99%), MS, and 1H-NMR characterization [1][2], provide the traceability documentation necessary for ANDA and DMF filings. The ISO 17034 accreditation of certain suppliers [1] ensures that the standard meets the quality requirements specified by regulatory agencies for reference materials used in analytical method validation (AMV) per ICH Q2(R1). Because methylergometrinine is the class-predicted biologically inactive 8α-epimer of the API [3], its control is essential for demonstrating that the drug product contains the correct active stereoisomer (8β) within specified limits, directly addressing ICH Q6A decision tree #4 on stereoisomeric purity [4].

Analytical Method Development and Transfer for Ergot Alkaloid Impurity Profiling

During method development for methylergometrine impurity profiling, the unique chromatographic behavior of methylergometrinine on various stationary phases—including the zirconia-based phases studied by Krejčí (2010) [1]—provides critical data for selecting optimal separation conditions. Because methylergometrinine shares its molecular formula and mass (C20H25N3O2, MW 339.44) with methylergometrine and Impurity I but differs in stereochemistry [2], MS detection cannot distinguish these co-eluting species; chromatographic resolution with an authentic standard is mandatory. Method transfer between laboratories and across different HPLC systems requires a well-characterized methylergometrinine reference standard to verify that system suitability criteria, including resolution and relative retention times, are consistently met.

Stability Studies and Forced Degradation Assessment of Methylergometrine Drug Substance and Drug Product

ICH Q1A(R2) stability studies and forced degradation experiments for methylergometrine drug substance require monitoring of potential epimerization at the C-8 position, where the active 8β (methylergometrine) configuration can interconvert to the 8α (methylergometrinine) configuration [1]. The availability of a high-purity methylergometrinine reference standard (≥95 to >99% HPLC) [2][3] enables accurate quantification of any epimerization-derived increase in Impurity H over the shelf-life of the drug product. Because the isolysergic acid (8α) epimers are known to have little physiological activity [1], tracking epimerization is essential both for establishing shelf-life specifications and for ensuring that therapeutic potency is maintained throughout the product lifecycle.

Quote Request

Request a Quote for Methylergometrinine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.